molecular formula C15H15Cl2NO2S B601358 rac-Clopidogrel Carboxylic Acid Hydrochloride CAS No. 1015247-88-7

rac-Clopidogrel Carboxylic Acid Hydrochloride

Cat. No.: B601358
CAS No.: 1015247-88-7
M. Wt: 344.26
InChI Key:
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Description

rac-Clopidogrel Carboxylic Acid Hydrochloride is a metabolite of clopidogrel, a widely used antiplatelet medication. This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers. It is primarily used in pharmaceutical research and development as a reference standard and impurity marker .

Mechanism of Action

Target of Action

The primary target of rac-Clopidogrel Carboxylic Acid Hydrochloride, also known as Clopidogrel, is the P2Y12 component of ADP receptors on the platelet surface . These receptors play a crucial role in platelet aggregation, a key process in blood clot formation .

Mode of Action

Clopidogrel requires in vivo biotransformation to an active thiol metabolite . This active metabolite irreversibly blocks the P2Y12 component of ADP receptors on the platelet surface . This action prevents the activation of the GPIIb/IIIa receptor complex, thereby reducing platelet aggregation .

Biochemical Pathways

The inhibition of the P2Y12 receptor by Clopidogrel’s active metabolite disrupts the ADP-mediated activation of the GPIIb/IIIa receptor complex. This disruption prevents fibrinogen binding, platelet-platelet interaction, and ultimately, platelet aggregation .

Pharmacokinetics

Approximately 85% of absorbed Clopidogrel undergoes first-pass metabolism by carboxylesterase 1 in the liver to an inactive carboxylic acid derivative . The remaining 15% is metabolized by the cytochrome P450 (CYP) system to generate its active metabolite via a two-step bioactivation process . These ADME properties significantly impact the bioavailability of Clopidogrel .

Result of Action

The molecular and cellular effects of Clopidogrel’s action primarily involve the reduction of platelet aggregation. This reduction decreases the risk of thrombotic events, such as myocardial infarction and stroke .

Action Environment

The action, efficacy, and stability of Clopidogrel can be influenced by various environmental factors. For instance, genetic variations in the enzymes involved in Clopidogrel’s metabolism, particularly CYP2C19, can affect the drug’s antiplatelet activity . Additionally, interactions with other drugs metabolized by the same enzymes can alter Clopidogrel’s effectiveness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-Clopidogrel Carboxylic Acid Hydrochloride involves the hydrolysis of clopidogrel to produce its carboxylic acid derivative. This process typically requires acidic or basic conditions to facilitate the hydrolysis reaction. The resulting carboxylic acid is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

rac-Clopidogrel Carboxylic Acid Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the hydrolysis of clopidogrel is this compound. Other potential products include oxidized derivatives and substituted aromatic compounds .

Scientific Research Applications

rac-Clopidogrel Carboxylic Acid Hydrochloride is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-Clopidogrel Carboxylic Acid Hydrochloride is unique as it serves as a key metabolite and impurity marker in the study and quality control of clopidogrel. Its presence and concentration can provide valuable insights into the metabolic pathways and stability of clopidogrel formulations .

Properties

IUPAC Name

2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S.ClH/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;/h1-4,6,8,14H,5,7,9H2,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOKSIOUPGDBSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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